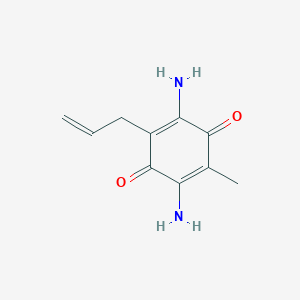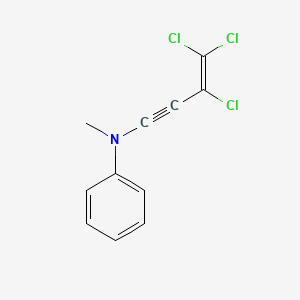
N-Nitroso-4,4,4-trifluorobutyl-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-4,4,4-trifluorobutyl-butylamine is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This compound is specifically notable for its trifluorobutyl group, which imparts unique chemical properties .
Métodos De Preparación
The synthesis of N-Nitroso-4,4,4-trifluorobutyl-butylamine typically involves the nitrosation of 4,4,4-trifluorobutylamine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
Reaction Setup: 4,4,4-trifluorobutylamine is dissolved in an aqueous solution of hydrochloric acid.
Nitrosation: Sodium nitrite is added to the solution, leading to the formation of nitrous acid (HNO2) in situ.
Formation of N-Nitroso Compound: Nitrous acid reacts with the amine to form this compound.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
N-Nitroso-4,4,4-trifluorobutyl-butylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of the nitroso group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluorobutyl group can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one or more fluorine atoms.
Major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted trifluorobutyl compounds .
Aplicaciones Científicas De Investigación
N-Nitroso-4,4,4-trifluorobutyl-butylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-nitrosamines and their reactivity.
Biology: Research on its metabolic pathways helps understand the biological effects of N-nitrosamines, particularly their carcinogenic potential.
Medicine: Studies on its interaction with biological molecules contribute to the development of cancer research and toxicology.
Mecanismo De Acción
The mechanism by which N-Nitroso-4,4,4-trifluorobutyl-butylamine exerts its effects involves the formation of reactive intermediates during metabolism. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in metabolic activation and detoxification pathways .
Comparación Con Compuestos Similares
N-Nitroso-4,4,4-trifluorobutyl-butylamine can be compared with other N-nitrosamines such as N-nitrosodibutylamine and N-nitrosomethylbutylamine. The presence of the trifluorobutyl group in this compound imparts unique properties, such as increased stability and resistance to metabolic oxidation. This makes it distinct from its analogs, which may undergo more rapid metabolic degradation .
Similar Compounds
- N-Nitrosodibutylamine
- N-Nitrosomethylbutylamine
- N-Nitrosodiethylamine
These compounds share the nitroso functional group but differ in their alkyl substituents, leading to variations in their chemical behavior and biological effects .
Propiedades
Número CAS |
83329-15-1 |
|---|---|
Fórmula molecular |
C8H15F3N2O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
N-butyl-N-(4,4,4-trifluorobutyl)nitrous amide |
InChI |
InChI=1S/C8H15F3N2O/c1-2-3-6-13(12-14)7-4-5-8(9,10)11/h2-7H2,1H3 |
Clave InChI |
JMVGYBNPDARQCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC(F)(F)F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)









